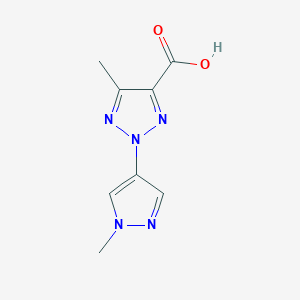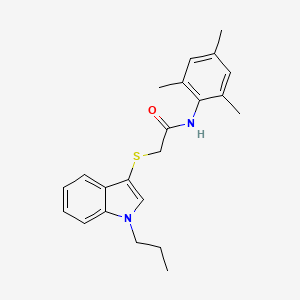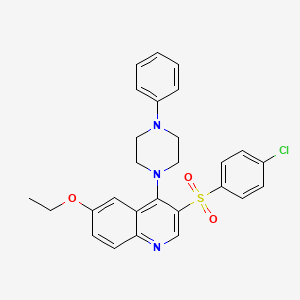
5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid” is a versatile material used in scientific research. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .
Synthesis Analysis
The synthesis of triazole compounds, which include “5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides, which are analogues of febuxostat, were synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity .Molecular Structure Analysis
Triazole compounds, including “5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid”, contain two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis
Pyrazole nucleus, a part of “5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid”, is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .科学的研究の応用
Pharmacology
EN300-2010579: has been explored for its potential in pharmacology, particularly due to the triazole core’s ability to bind with various enzymes and receptors. This interaction suggests its use in developing new classes of antibacterial agents to combat multidrug-resistant pathogens .
Medicinal Chemistry
In medicinal chemistry, EN300-2010579 could be utilized for the synthesis of new drug molecules. The triazole moiety is a common feature in drugs with a wide range of therapeutic activities, including antifungal, antidepressant, and antihypertensive properties .
Drug Discovery
The compound’s structure makes it a candidate for drug discovery, where it could be used in the synthesis of novel molecules with potential therapeutic benefits. Its triazole ring can be modified to enhance drug affinity, selectivity, and metabolic stability .
Organic Synthesis
EN300-2010579: can play a role in organic synthesis, acting as a building block for creating complex organic compounds. Its reactive carboxylic acid group allows for various chemical transformations, making it a versatile reagent .
Polymer Chemistry
The carboxylic acid group in EN300-2010579 makes it suitable for polymer chemistry applications. It can be involved in creating polymers with specific properties or as a monomer in polymerization reactions .
Supramolecular Chemistry
EN300-2010579: could be used in supramolecular chemistry for the design of molecular receptors and the creation of self-assembling structures. Its ability to form non-covalent interactions can lead to the development of new materials with unique properties .
Chemical Biology
In chemical biology, EN300-2010579 might be used as a tool for understanding biological processes at the molecular level. It could serve as a probe or a linker in the study of proteins, nucleic acids, and other biomolecules .
Materials Science
Finally, EN300-2010579 could find applications in materials science, particularly in the development of new materials with desired chemical and physical properties. Its molecular structure could be key in designing materials for specific applications .
作用機序
Target of Action
Triazole compounds, such as 5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid, are known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a wide range of biological activities.
Mode of Action
The mode of action of triazole compounds is often attributed to their ability to bind to various enzymes and receptors This binding can alter the function of these targets, leading to changes in cellular processes
Biochemical Pathways
Triazole compounds can affect various biochemical pathways due to their broad-spectrum biological activities . .
特性
IUPAC Name |
5-methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-5-7(8(14)15)11-13(10-5)6-3-9-12(2)4-6/h3-4H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXWMKHFDAZRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylic acid;dihydrochloride](/img/structure/B2878057.png)

![N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2878060.png)
![1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(4-fluoro-2-methylphenyl)piperidine-4-carboxamide](/img/structure/B2878061.png)

![ethyl 4-(2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2878064.png)

![4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2878068.png)
![Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride](/img/structure/B2878071.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2878073.png)
![2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2878076.png)

![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2878079.png)